2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
CAS No.: 90034-05-2
Cat. No.: VC15891727
Molecular Formula: C16H10ClNO3
Molecular Weight: 299.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90034-05-2 |
|---|---|
| Molecular Formula | C16H10ClNO3 |
| Molecular Weight | 299.71 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
| Standard InChI | InChI=1S/C16H10ClNO3/c17-12-4-2-1-3-10(12)14-8-15(19)11-7-9(16(20)21)5-6-13(11)18-14/h1-8H,(H,18,19)(H,20,21) |
| Standard InChI Key | NCGOOOGFJIRVFI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)Cl |
Introduction
Chemical Identity and Physicochemical Properties
The compound’s molecular formula is C₁₆H₁₀ClNO₃, with a molecular weight of 299.71 g/mol. Key physicochemical characteristics include:
The presence of the electron-withdrawing chlorine atom on the phenyl ring and the conjugated quinoline system influences its reactivity and interactions with biological targets .
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of 4-oxo-1,4-dihydroquinoline derivatives typically involves multi-step reactions:
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Condensation: Ethyl acetoacetate reacts with aniline derivatives to form intermediates.
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Cyclization: Under high-temperature conditions (e.g., reflux in diphenyl ether), intermediates undergo cyclization to yield the quinoline core .
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Functionalization: Substituents like the 2-chlorophenyl group are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .
For example, related compounds are synthesized by treating 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester with alkyl halides in dimethylformamide (DMF) using sodium hydride as a base, followed by hydrolysis to yield the carboxylic acid .
Structural Analogues
Modifications at positions 1, 3, and 6 significantly alter biological activity:
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Position 1: Alkylation (e.g., methyl or allyl groups) enhances lipophilicity and receptor binding .
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Position 3: Carboxamide derivatives exhibit cannabinoid receptor affinity, while carboxylic acids may improve solubility .
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Position 6: Chlorine substitution (as in this compound) is common in antimicrobial agents .
Biological Activities and Mechanisms
Anticancer Activity
4-Oxo-quinolines interfere with cellular pathways critical for tumor growth:
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Topoisomerase Inhibition: Analogous to camptothecin, they stabilize topoisomerase-DNA complexes, inducing apoptosis .
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Kinase Modulation: Carboxylic acid derivatives inhibit kinases involved in cancer proliferation .
Cannabinoid Receptor Interactions
Structurally related 4-oxo-1,4-dihydroquinoline-3-carboxamides act as selective CB2 receptor agonists (Ki = 50–200 nM), implicating them in treating inflammation and neuropathic pain . The carboxylic acid group in this compound may alter receptor binding compared to carboxamides, warranting further study.
Pharmacological and Toxicological Considerations
Pharmacokinetics
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Absorption: Low oral bioavailability due to poor solubility; prodrug strategies (e.g., esterification) could improve absorption .
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Metabolism: Hepatic cytochrome P450 enzymes likely metabolize the quinoline core, with potential drug-drug interactions .
Toxicity
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In Vitro Studies: Quinoline derivatives generally show low cytotoxicity (IC₅₀ > 50 µM) in mammalian cells .
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In Vivo Data: Related compounds exhibit tolerable profiles in rodent models, though high doses may cause hepatic enzyme elevation .
Applications and Future Directions
Therapeutic Applications
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Antibacterial Agents: Structural optimization could target multidrug-resistant pathogens .
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Anticancer Therapeutics: Hybrid molecules combining quinoline and chemotherapeutic moieties are under exploration .
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Neurological Disorders: CB2 receptor modulation offers potential in treating neuroinflammation .
Industrial and Research Applications
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